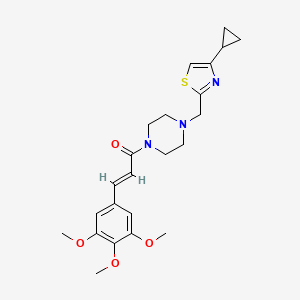

![molecular formula C17H14N4OS B2395182 3-((4-甲氧基苄基)硫代)-5H-(1,2,4)三嗪并[5,6-b]吲哚 CAS No. 321973-60-8](/img/structure/B2395182.png)

3-((4-甲氧基苄基)硫代)-5H-(1,2,4)三嗪并[5,6-b]吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-((4-Methoxybenzyl)sulfanyl)-5H-(1,2,4)triazino[5,6-b]indole” is a heterocyclic compound. It belongs to a special class of compounds that possess triazine and tetrazine moieties . These compounds are important building blocks in the design of biologically significant organic molecules .

Synthesis Analysis

The synthesis of such compounds often involves various synthetic routes, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . For instance, the starting material 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol was synthesized by refluxing a mixture of isatin and thiocarbohydrazide .Molecular Structure Analysis

The molecular structure of these compounds is quite complex. They contain linear, angular, and fused triazine and tetrazine heterocycles . The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens .Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . For example, the starting material 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol reacted with various types of reagents including ammonia, hydrazine hydrate, semicarbazide HCl in various media .科学研究应用

- Research indicates that derivatives of triazines and tetrazines exhibit remarkable anticancer activity. These compounds have been tested against different tumor cell lines and show potential as therapeutic candidates .

- Triazines and tetrazines have demonstrated antifungal properties. Their derivatives exhibit efficacy against fungal pathogens, making them valuable in the fight against infections .

- These heterocyclic compounds have shown antiviral potential. Researchers have explored their activity against viral infections, including HIV .

- Some triazine and tetrazine derivatives exhibit cardiotonic properties. These compounds may have implications for cardiovascular health .

- Bioorthogonal applications of triazines and tetrazines involve their use with strained alkenes and alkynes. This combination opens up new avenues for chemical biology research .

- Due to their high nitrogen content and chemical stability, triazines and tetrazines find applications in energy-related fields. These include heterogeneous catalysis, photocatalysis, and energy storage .

Anticancer Properties

Antifungal Activity

Antiviral Applications

Cardiotonic Effects

Chemical Biology Investigations

Energy-Related Functions

未来方向

The future directions for “3-((4-Methoxybenzyl)sulfanyl)-5H-(1,2,4)triazino[5,6-b]indole” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological applications. The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .

作用机制

Target of Action

It’s worth noting that 1,2,4-triazine derivatives, which this compound is a part of, have been found to exhibit a variety of biological applications such as antifungal, anti-hiv, anticancer, anti-inflammatory, analgesic and antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial and antiparasitic activities . This suggests that the compound could potentially interact with a wide range of biological targets.

Mode of Action

It’s known that 1,2,4-triazine derivatives can interact with various biological targets and cause changes in their function . The exact interaction and the resulting changes would depend on the specific target and the context of the biological system.

Biochemical Pathways

Given the wide range of biological applications of 1,2,4-triazine derivatives , it can be inferred that this compound could potentially affect multiple biochemical pathways. The downstream effects would depend on the specific pathway and the context of the biological system.

Result of Action

Given the wide range of biological applications of 1,2,4-triazine derivatives , it can be inferred that this compound could potentially have diverse effects at the molecular and cellular level.

属性

IUPAC Name |

3-[(4-methoxyphenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4OS/c1-22-12-8-6-11(7-9-12)10-23-17-19-16-15(20-21-17)13-4-2-3-5-14(13)18-16/h2-9H,10H2,1H3,(H,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRFUNNOUCRVJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-Methoxybenzyl)sulfanyl)-5H-(1,2,4)triazino[5,6-b]indole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2395101.png)

![1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B2395102.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2395107.png)

![N-(4-chlorophenethyl)-6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2395112.png)

![N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2395113.png)

![2-(2-Oxo-2-ethoxyethylthio)-4-amino-5,6-butanothieno[2,3-d]pyrimidine](/img/structure/B2395118.png)